

Technical Guide: Fenoxycarb-d3 for Isotope Dilution Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fenoxycarb-d3**, a deuterated internal standard for the highly sensitive and selective quantification of the insecticide Fenoxycarb. This document outlines its core properties, a detailed experimental protocol for its use in pesticide residue analysis, and the logical workflow for such an analysis.

Core Compound Data

Fenoxycarb-d3 serves as an ideal internal standard for analytical methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its physical and chemical properties are summarized below.



Property	Value	Citation(s)
CAS Number	2468639-22-5	[1]
Molecular Formula	C17H16D3NO4	[1]
Molecular Weight	304.4 g/mol	[1]
Synonyms	Ethyl-d3 N-(2-(4- phenoxyphenoxy)ethyl)carbam ate	
Primary Application	Internal standard for Fenoxycarb analysis	[1]

Experimental Protocol: Quantification of Fenoxycarb in Fruit and Vegetable Matrices using QuEChERS and LC-MS/MS

This protocol details a general procedure for the extraction and quantification of Fenoxycarb residues in fruit and vegetable samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with **Fenoxycarb-d3** as an internal standard.

- 1. Materials and Reagents
- Fenoxycarb analytical standard
- Fenoxycarb-d3 internal standard solution (e.g., 1 μg/mL in acetonitrile)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- · Ammonium formate
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)



- Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and C18 sorbents)
- 50 mL polypropylene centrifuge tubes
- 2 mL autosampler vials
- 2. Sample Preparation (QuEChERS)
- Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Spike the sample with a known amount of **Fenoxycarb-d3** internal standard solution (e.g., $100 \, \mu L$ of a $1 \, \mu g/mL$ solution).
 - Add the QuEChERS extraction salt packet.
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube.
 - Vortex for 30 seconds.
 - Centrifuge at a high speed for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned-up supernatant and dilute it with a suitable solvent (e.g., a mixture of water and acetonitrile) to be compatible with the LC mobile phase.



• Transfer the final extract into a 2 mL autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
 - Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - MRM Transitions: Specific precursor-to-product ion transitions for both Fenoxycarb and
 Fenoxycarb-d3 should be monitored. Based on available data, suggested transitions are:
 - Fenoxycarb: 302.1 → 88.0 (quantifier) and 302.1 → 116.2 (qualifier)[1].
 - **Fenoxycarb-d3**: The precursor ion will be shifted by +3 m/z (305.1). Product ions may remain the same or shift depending on the fragmentation pattern. It is crucial to optimize the transitions for **Fenoxycarb-d3** on the specific instrument used.

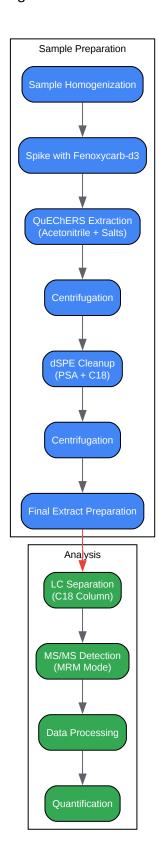
4. Quantification

The concentration of Fenoxycarb in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of Fenoxycarb and a constant concentration of **Fenoxycarb-d3**.

Workflow and Pathway Diagrams



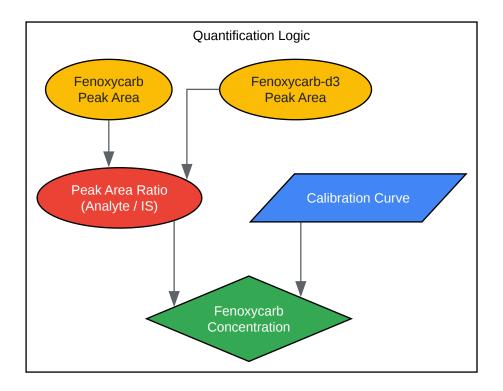
The following diagrams illustrate the logical flow of the analytical process.



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Caption: Analytical workflow for Fenoxycarb residue analysis.



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Caption: Isotope dilution quantification principle.

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References

- 1. agilent.com [agilent.com]
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